molecular formula C11H13BrOS B13223222 3-(2-Bromophenyl)-2-methylthiolan-3-ol

3-(2-Bromophenyl)-2-methylthiolan-3-ol

Cat. No.: B13223222
M. Wt: 273.19 g/mol
InChI Key: VOANPMCCBBLINY-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-2-methylthiolan-3-ol is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a thiolane ring with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-2-methylthiolan-3-ol typically involves the bromination of a phenyl ring followed by the formation of a thiolane ring. One common method includes the use of bromine or a brominating agent to introduce the bromine atom to the phenyl ring. The thiolane ring can be formed through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-2-methylthiolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a phenyl ring without the bromine substituent.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl ring without bromine.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(2-Bromophenyl)-2-methylthiolan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-2-methylthiolan-3-ol involves its interaction with molecular targets and pathways. The bromine atom and thiolane ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenol: Similar structure but lacks the thiolane ring.

    3-(2-Chlorophenyl)-2-methylthiolan-3-ol: Similar structure with a chlorine atom instead of bromine.

    2-Methylthiolan-3-ol: Lacks the bromophenyl group.

Uniqueness

3-(2-Bromophenyl)-2-methylthiolan-3-ol is unique due to the presence of both a bromophenyl group and a thiolane ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

3-(2-bromophenyl)-2-methylthiolan-3-ol

InChI

InChI=1S/C11H13BrOS/c1-8-11(13,6-7-14-8)9-4-2-3-5-10(9)12/h2-5,8,13H,6-7H2,1H3

InChI Key

VOANPMCCBBLINY-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1)(C2=CC=CC=C2Br)O

Origin of Product

United States

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